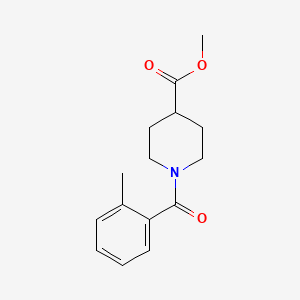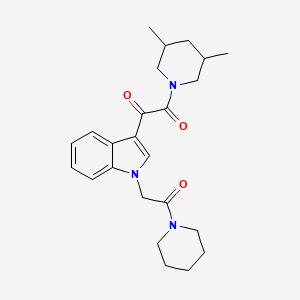![molecular formula C16H13F2N3OS B2519691 (2,6-Difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-65-3](/img/structure/B2519691.png)
(2,6-Difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,6-Difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone” is a complex organic compound that contains several functional groups and structural features. It has a 2,6-difluorophenyl group, a pyridin-3-ylmethylsulfanyl group, and a 4,5-dihydroimidazol-1-yl methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2,6-difluorophenyl group would likely contribute to the compound’s aromaticity, while the pyridin-3-ylmethylsulfanyl group could potentially participate in various chemical reactions .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially participate in a wide range of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its reactivity and stability .
Aplicaciones Científicas De Investigación
Synthetic Applications and Optical Properties
A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are structurally related to the compound , highlights the potential of these compounds in developing low-cost emitters with large Stokes' shifts. This research demonstrates the capability of tuning optical properties such as absorption and fluorescence spectra by modifying chemical structures, thereby offering applications in material science, specifically in creating luminescent materials with high quantum yields (Volpi et al., 2017).
Structural and Supramolecular Chemistry
Investigations into isomorphous structures, including studies on methyl- and chloro-substituted small heterocyclic analogues, reveal insights into how chemical substitutions influence molecular structures and their disorder. This research underlines the importance of these compounds in understanding the intricacies of crystallography and molecular interactions, which are crucial for designing new materials and pharmaceuticals (Swamy et al., 2013).
Pharmaceutical Formulation
The development of a precipitation-resistant solution formulation for a poorly water-soluble compound showcases the pharmaceutical applications of related compounds. Such formulations can significantly enhance the bioavailability of drugs, highlighting the potential use of these compounds in early drug development and clinical studies (Burton et al., 2012).
Antimicrobial and Anticancer Activities
Synthesis and biological evaluation studies of novel pyrazoline derivatives have shown significant anti-inflammatory and antibacterial activities. These findings point towards the potential therapeutic applications of structurally similar compounds in treating inflammation and bacterial infections. Additionally, the promising results from molecular docking studies suggest these compounds can serve as templates for designing new drugs (Ravula et al., 2016).
Catalysis and Chemical Reactions
Research on the catalyst- and solvent-free synthesis of specific derivatives via microwave-assisted Fries rearrangement demonstrates the role of related compounds in developing more efficient and environmentally friendly synthetic methodologies. This approach not only streamlines the synthesis of complex molecules but also contributes to green chemistry by eliminating the need for harmful solvents and catalysts (Moreno-Fuquen et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,6-difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c17-12-4-1-5-13(18)14(12)15(22)21-8-7-20-16(21)23-10-11-3-2-6-19-9-11/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNCPUMBLOKHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)
![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)

![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2519614.png)

![methyl 2-[(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]propanoate](/img/structure/B2519619.png)
![ethyl 2-[[(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2519622.png)


![[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2519628.png)

![5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B2519631.png)